molecular formula C22H23F3N6O B11194402 4'-methyl-2'-(4-methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-4,5'-bipyrimidin-6(1H)-one

4'-methyl-2'-(4-methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11194402
M. Wt: 444.5 g/mol
InChI Key: DJDAEUKWYPPOSK-UHFFFAOYSA-N
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Description

4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a synthetic organic compound. It is characterized by its complex structure, which includes a bipyrimidinone core, a trifluoromethylphenyl group, and a methylpiperidine moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multi-step organic reactions. Common steps might include:

  • Formation of the bipyrimidinone core through cyclization reactions.
  • Introduction of the trifluoromethylphenyl group via nucleophilic aromatic substitution.
  • Attachment of the methylpiperidine moiety through reductive amination or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl groups.

    Reduction: Reduction reactions could be used to modify the bipyrimidinone core or other functional groups.

    Substitution: Substitution reactions, especially nucleophilic aromatic substitution, are common in the synthesis and modification of this compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Investigated for its reactivity and potential as a catalyst or ligand in various reactions.

Biology

  • Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
  • May serve as a lead compound in drug discovery efforts.

Medicine

  • Potential applications in the development of pharmaceuticals, particularly for targeting specific biological pathways or diseases.

Industry

  • Could be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethylphenyl group could enhance binding affinity and specificity, while the piperidine moiety might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE: can be compared to other bipyrimidinone derivatives, such as:

Uniqueness

  • The presence of the trifluoromethylphenyl group distinguishes it from other similar compounds, potentially enhancing its biological activity and stability.
  • The specific arrangement of functional groups and the bipyrimidinone core might confer unique properties in terms of reactivity and interaction with biological targets.

Properties

Molecular Formula

C22H23F3N6O

Molecular Weight

444.5 g/mol

IUPAC Name

4-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one

InChI

InChI=1S/C22H23F3N6O/c1-13-6-8-31(9-7-13)21-26-12-17(14(2)27-21)18-11-19(32)30-20(29-18)28-16-5-3-4-15(10-16)22(23,24)25/h3-5,10-13H,6-9H2,1-2H3,(H2,28,29,30,32)

InChI Key

DJDAEUKWYPPOSK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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